Artocarpanone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H14O6 |
|---|---|
Molecular Weight |
302.28 g/mol |
IUPAC Name |
(2S)-2-(2,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O6/c1-21-9-5-12(19)16-13(20)7-14(22-15(16)6-9)10-3-2-8(17)4-11(10)18/h2-6,14,17-19H,7H2,1H3/t14-/m0/s1 |
InChI Key |
FQGBGNHGEUOZIW-AWEZNQCLSA-N |
SMILES |
COC1=CC(=C2C(=O)CC(OC2=C1)C3=C(C=C(C=C3)O)O)O |
Isomeric SMILES |
COC1=CC(=C2C(=O)C[C@H](OC2=C1)C3=C(C=C(C=C3)O)O)O |
Canonical SMILES |
COC1=CC(=C2C(=O)CC(OC2=C1)C3=C(C=C(C=C3)O)O)O |
Synonyms |
artocarpanone |
Origin of Product |
United States |
Isolation, Bioprospecting, and Phytochemical Analysis of Artocarpanone
Botanical Sources and Distribution within Artocarpus Species
Artocarpanone is predominantly isolated from various species of the Artocarpus genus, which belongs to the Moraceae family. rjptonline.orgrjptonline.org This genus encompasses a wide range of trees, including the well-known jackfruit (Artocarpus heterophyllus) and cempedak (Artocarpus integer). rjptonline.orgphcogrev.com Research has consistently identified the heartwood of A. heterophyllus as a particularly rich source of this compound. japsonline.comresearchgate.netnih.gov It has also been isolated from the root of A. integer and the stem of Artocarpus chama. psu.ac.thnih.gov The distribution of this compound can also extend to other parts of the plant, including the bark and roots. rjptonline.orgcabidigitallibrary.org
The presence of this compound and other phenolic compounds is a characteristic feature of the Artocarpus genus. rjptonline.orgrjptonline.org These plants are known for their production of a diverse array of flavonoids, stilbenoids, and arylbenzofurans. rjptonline.orgresearchgate.net
Advanced Methodologies for Extraction, Fractionation, and Purification
The isolation of this compound from its botanical sources involves a multi-step process that begins with extraction, followed by fractionation and purification.
Initial extraction is typically performed using organic solvents. nih.gov The choice of solvent is critical, with polarity playing a key role. Ethyl acetate (B1210297) has been identified as a particularly effective solvent for extracting this compound and other related flavonoids from A. heterophyllus heartwood, especially when using heat reflux conditions. nih.govsemanticscholar.orgtandfonline.com Other solvents such as methanol (B129727) and chloroform (B151607) are also utilized, often in successive extraction protocols to separate compounds based on their polarity. nih.govnih.govtandfonline.com
Following extraction, the crude extract, which contains a complex mixture of compounds, undergoes fractionation. This step aims to separate the extract into simpler fractions. Chromatographic techniques are central to this process. psu.ac.th Column chromatography is a common method used for initial fractionation. nih.gov
The final stage involves the purification of this compound from the enriched fractions. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the final isolation and purification of natural products like this compound due to its high resolution and efficiency. nih.govsemanticscholar.org Other chromatographic methods, such as thin-layer chromatography (TLC) and Sephadex chromatography, can also be employed in the purification sequence. nih.gov
Qualitative and Quantitative Phytochemical Profiling of this compound-Rich Extracts
Phytochemical profiling of extracts rich in this compound is essential for both identifying its presence and quantifying its concentration.
Qualitative analysis often involves initial screening of the plant extracts for the presence of major phytochemical classes. rjptonline.org The leaves of Artocarpus species, for instance, have been shown to contain flavonoids, tannins, saponins, and terpenoids. rjptonline.org
For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice. semanticscholar.org A validated reversed-phase HPLC (RP-HPLC) method has been developed for the simultaneous determination of this compound, artocarpin (B207796), and cycloartocarpin in A. heterophyllus heartwood extracts. semanticscholar.org This method demonstrates good linearity, accuracy, and precision, making it suitable for routine quality control. semanticscholar.org In one study, the ethyl acetate extract of A. heterophyllus heartwood was found to be the most suitable for extracting these three flavonoids. semanticscholar.org
The following table summarizes the findings of a study on the extraction of three flavonoids from A. heterophyllus heartwood using different solvents.
| Solvent | This compound | Artocarpin | Cycloartocarpin |
| Hexane | Sparingly Extracted | ||
| Chloroform | |||
| Ethyl acetate | Best Solvent | Best Solvent | Best Solvent |
| Methanol |
This table is based on data indicating that ethyl acetate was the best solvent for extraction under heat reflux conditions, and this compound was sparingly extracted with hexane. semanticscholar.org
Structural Elucidation and Identification of Related Flavonoids Co-occurring with this compound
The definitive identification of this compound and its co-occurring flavonoids relies on structural elucidation using spectroscopic techniques. The chemical structure of this compound is (2S)-2-(2,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-2,3-dihydrochromen-4-one. nih.gov
A variety of flavonoids are frequently isolated alongside this compound from Artocarpus species. These compounds often share a similar chemical backbone. In A. heterophyllus, this compound is commonly found with other flavonoids such as artocarpin, cycloartocarpin, and norartocarpetin. phcogrev.comnih.govmicrobiochemjournal.com Other related compounds isolated from this species include morin, dihydromorin, artocarpesin, and artocarpetin. phcogrev.commicrobiochemjournal.com
From the roots of A. integer, this compound has been isolated along with artocarpin and cudraflavone C. rjptonline.orgpsu.ac.th Similarly, phytochemical investigation of Artocarpus chama stems yielded this compound in addition to artocarpin, homoeriodictyol, and naringenin. nih.gov The co-occurrence of these structurally related flavonoids highlights the biosynthetic pathways active within the Artocarpus genus.
The following table lists some of the flavonoids that have been found to co-occur with this compound in various Artocarpus species.
| Co-occurring Flavonoid | Artocarpus Species |
| Artocarpin | A. heterophyllus, A. integer, A. chama phcogrev.comnih.govpsu.ac.thnih.gov |
| Cycloartocarpin | A. heterophyllus nih.govsemanticscholar.org |
| Norartocarpetin | A. heterophyllus phcogrev.commicrobiochemjournal.com |
| Artocarpesin | A. heterophyllus phcogrev.commicrobiochemjournal.com |
| Cudraflavone C | A. integer psu.ac.th |
| Homoeriodictyol | A. chama nih.gov |
| Naringenin | A. chama nih.gov |
| Morin | A. heterophyllus phcogrev.commicrobiochemjournal.com |
| Dihydromorin | A. heterophyllus phcogrev.commicrobiochemjournal.com |
Preclinical Pharmacological Activities of Artocarpanone
Antineoplastic and Cytotoxic Potentials in In Vitro Cellular Models
Artocarpanone has demonstrated considerable potential as an antineoplastic agent, exhibiting direct cytotoxic effects and synergistic interactions with conventional chemotherapeutic drugs in in vitro cellular models.
This compound has shown cytotoxic activity against human cancer cell lines, including non-small cell lung cancer H460 and human breast cancer MCF-7. Studies have determined the half-maximal inhibitory concentration (IC50) values for this compound against these cell lines. For H460 cells, the IC50 was found to be 16.88 µg/mL, while for MCF-7 cells, it was 23.34 µg/mL. wikipedia.orguni.lu These findings indicate this compound's ability to inhibit the growth of these cancer cells in vitro.
Table 1: Cytotoxic Efficacy of this compound Against Cancer Cell Lines
| Cancer Cell Line | IC50 (µg/mL) | Reference |
| H460 | 16.88 | wikipedia.orguni.lu |
| MCF-7 | 23.34 | wikipedia.orguni.lu |
Beyond its direct cytotoxic effects, this compound has been investigated for its ability to enhance the efficacy of conventional chemotherapeutic agents. Notably, this compound has demonstrated a synergistic effect when combined with cisplatin (B142131), a widely used anticancer drug, against both H460 and MCF-7 cancer cell lines. wikipedia.orguni.lufishersci.canih.gov
This synergistic interaction was quantified using the Combination Index (CI) method, where CI values less than 1 indicate synergism. For the combination of this compound and cisplatin, CI values of 0.09 and 0.13 were observed against MCF-7 cell lines, indicating a strong synergistic effect. wikipedia.orguni.lu Furthermore, this combination also significantly increased the cytotoxic effect of cisplatin against H460 cells, with a CI value below 1. wikipedia.orgnih.govwikipedia.org Morphological observations using acridine (B1665455) orange/propidium iodide (AO/PI) staining revealed that the combination treatment induced significant morphological changes in cancer cells, indicative of apoptosis and necrosis. wikipedia.orguni.lu These results suggest that this compound can enhance the cytotoxic activity of cisplatin, potentially allowing for lower concentrations of each compound to achieve therapeutic effects. nih.govwikipedia.org
Table 2: Synergistic Effect of this compound with Cisplatin on Cancer Cell Lines
| Cancer Cell Line | Chemotherapeutic Agent | Combination Index (CI) | Effect | Reference |
| MCF-7 | Cisplatin | 0.09, 0.13 | Synergistic | wikipedia.orguni.lu |
| H460 | Cisplatin | < 1 | Synergistic | wikipedia.orgnih.govwikipedia.org |
Antimicrobial Efficacy Against Pathogenic Microorganisms
This compound also exhibits significant antimicrobial properties, demonstrating activity against various pathogenic bacteria and showing synergistic effects with established antibiotics.
This compound exhibits a varied antibacterial spectrum. It demonstrates strong antibacterial activity against Gram-negative bacteria such as Escherichia coli (E. coli), with a minimum inhibitory concentration (MIC) of 3.9 µg/mL and a minimum bactericidal concentration (MBC) of 7.8 µg/mL. citeab.comnih.govneist.res.in Time-kill assays further confirmed the bactericidal activity of this compound against E. coli, showing complete bacterial growth inhibition within 6 hours at concentrations four times the MIC. citeab.com
In contrast, this compound showed weak antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa (P. aeruginosa), with MIC values of 125 µg/mL and 500 µg/mL, respectively. wikipedia.orgfishersci.cacalpaclab.comfishersci.ca Moderate activity was observed against Vibrio cholerae (V. cholerae), with both MIC and MBC values at 62.5 µg/mL. citeab.comnih.gov this compound also displayed weak activity against Shigella sonnei (S. sonnei), with MIC and MBC values of 250 µg/mL. citeab.comnih.gov However, it showed no discernible effect against Salmonella typhi (S. typhi) and Salmonella typhimurium (S. typhimurium). citeab.comnih.gov
Table 3: Antibacterial Spectrum of this compound
| Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Escherichia coli | 3.9 | 7.8 | citeab.comnih.govneist.res.in |
| MRSA | 125 | Not Reported | wikipedia.orgfishersci.cacalpaclab.comfishersci.ca |
| Pseudomonas aeruginosa | 500 | Not Reported | wikipedia.orgfishersci.cacalpaclab.comfishersci.ca |
| Vibrio cholerae | 62.5 | 62.5 | citeab.comnih.gov |
| Shigella sonnei | 250 | 250 | citeab.comnih.gov |
| Salmonella typhi | No effect | No effect | citeab.comnih.gov |
| Salmonella typhimurium | No effect | No effect | citeab.comnih.gov |
This compound has demonstrated synergistic antibacterial activity when combined with certain conventional antibiotics, particularly against resistant bacterial strains. A notable synergistic effect was observed with norfloxacin (B1679917) against MRSA, resulting in a Fractional Inhibitory Concentration Index (FICI) of 0.28. wikipedia.orgfishersci.cafishersci.cathegoodscentscompany.comciteab.comuni.lu This combination proved highly effective, reducing the required dose of norfloxacin by up to 32-fold. wikipedia.org The synergistic mechanism is suggested to involve this compound altering the membrane permeability of MRSA, thereby enhancing norfloxacin's access to its target sites. wikipedia.orgfishersci.cathegoodscentscompany.comciteab.com
In combinations with tetracycline (B611298) and ampicillin (B1664943) against MRSA, this compound showed additive effects, with an FICI value of 0.5. wikipedia.orgfishersci.cafishersci.ca However, against P. aeruginosa and E. coli, the interactions between this compound and the tested antibiotics (norfloxacin, tetracycline, and ampicillin) generally resulted in indifference or additive effects, with FICI values ranging from 0.75 to 1.25. wikipedia.orgfishersci.cafishersci.ca
Table 4: Synergistic and Additive Effects of this compound with Antibiotics
| Antibiotic Combination | Microorganism | FICI | Effect | Reference |
| This compound + Norfloxacin | MRSA | 0.28 | Synergistic | wikipedia.orgfishersci.cafishersci.cathegoodscentscompany.comciteab.comuni.lu |
| This compound + Tetracycline | MRSA | 0.5 | Additive | wikipedia.orgfishersci.cafishersci.ca |
| This compound + Ampicillin | MRSA | 0.5 | Additive | wikipedia.orgfishersci.cafishersci.ca |
| This compound + Norfloxacin | P. aeruginosa | 0.75 | Additive | wikipedia.org |
| This compound + Tetracycline | E. coli | 0.75 | Additive | wikipedia.org |
| This compound + Ampicillin | E. coli | 1.1 | Indifference | wikipedia.org |
| This compound + Norfloxacin | E. coli | 1 | Indifference | wikipedia.org |
| This compound + Tetracycline | P. aeruginosa | 1 | Indifference | wikipedia.org |
| This compound + Ampicillin | P. aeruginosa | 1.25 | Indifference | wikipedia.org |
This compound has been identified as a promising anti-quorum sensing (QS) agent, particularly against Pseudomonas aeruginosa. QS is a cell-to-cell communication system in bacteria that regulates pathogenicity, virulence factors, and biofilm formation.
Studies have shown that this compound significantly inhibits the formation of biofilms by P. aeruginosa and can also disrupt established biofilms at concentrations as low as its MIC and 2xMIC. Furthermore, this compound effectively reduced the production of key virulence factors in P. aeruginosa, including pyocyanin (B1662382) and pyoverdine, by up to 16-fold. It also demonstrated strong inhibitory activity against protease production at a concentration of 31.25 µg/mL. Molecular docking studies provide insights into its mechanism, suggesting that this compound forms hydrogen bonding interactions with crucial amino acid residues, such as Thr75, indicating its potential to inhibit QS and the production of virulence factors. These anti-virulence properties suggest that this compound could be an alternative compound to combat infectious diseases by disarming pathogens rather than directly killing them, potentially mitigating the development of antibiotic resistance.
**Table 5: Anti-Quorum Sensing and Anti-Virulence Activities of this compound against *P. aeruginosa***
| Virulence Factor/Activity | Effect of this compound | Concentration/Condition | Reference |
| Biofilm Formation | Significant inhibition of formation and established biofilm | MIC and 2xMIC | |
| Pyocyanin Production | Reduced up to 16-fold | Not specified | |
| Pyoverdine Production | Reduced up to 16-fold | Not specified | |
| Protease Production | Strong inhibition | 31.25 µg/mL |
Anti-Melanogenic and Tyrosinase Inhibitory Activities
This compound has been investigated for its ability to inhibit melanin (B1238610) production, a process crucial for skin pigmentation, and its direct impact on the tyrosinase enzyme.
This compound has shown a notable inhibitory effect on melanin biosynthesis in B16 melanoma cells. Studies have demonstrated that this compound effectively reduces melanin production in these cells. For instance, this compound inhibited melanin production in B16 melanoma cells with an IC50 value of 89.1 µM scispace.comresearchgate.net. This inhibitory activity was found to be more potent than that of arbutin (B1665170) and kojic acid, two commonly used positive controls for down-regulating melanin production in B16 melanoma cells scispace.com. The mechanism underlying this inhibition in B16 melanoma cells may be associated with the presence of a 4-substituted resorcinol (B1680541) moiety within its chemical structure scispace.com.
Beyond its effects on cellular melanin production, this compound directly modulates and inhibits the activity of the tyrosinase enzyme, a key enzyme in the melanin biosynthesis pathway. In mushroom tyrosinase assays, this compound inhibited enzyme activity with an IC50 value of 80.8 µM scispace.com. In this specific assay, this compound demonstrated stronger tyrosinase inhibitory activity than arbutin, but was weaker than kojic acid (IC50 15.5 µM) scispace.com.
However, other research has reported this compound to be a more potent tyrosinase inhibitor. One study indicated an IC50 value of 2.0 ± 0.1 µM for tyrosinase inhibition, which was significantly more potent than kojic acid, reported with an IC50 of 44.6 ± 0.4 µM jst.go.jpmdpi.com. This suggests variations in reported potency depending on the experimental conditions or specific tyrosinase source used.
Table 1: Anti-Melanogenic and Tyrosinase Inhibitory Activities of this compound
| Activity | IC50 Value (µM) | Comparison to Controls | Reference |
| Melanin inhibition in B16 melanoma cells | 89.1 | More potent than arbutin and kojic acid | scispace.comresearchgate.net |
| Mushroom tyrosinase inhibition (Study 1) | 80.8 | More potent than arbutin, weaker than kojic acid (IC50 15.5 µM) | scispace.com |
| Tyrosinase inhibition (Study 2) | 2.0 ± 0.1 | More potent than kojic acid (IC50 44.6 ± 0.4 µM) | jst.go.jpmdpi.com |
Anti-inflammatory Modulatory Effects
This compound exhibits significant anti-inflammatory properties by modulating various aspects of the immune response, particularly concerning human phagocytes.
This compound has been shown to strongly inhibit all steps of phagocytosis in human phagocytes researchgate.netnih.govoup.com. This inhibitory effect on phagocytosis was observed to be dose-dependent researchgate.net. This suggests that this compound can suppress the engulfment of foreign particles by immune cells, a key process in inflammatory responses researchgate.netnih.govoup.comresearchgate.net.
Reactive Oxygen Species (ROS) play a critical role in immune cell function and inflammation mdpi.com. This compound has demonstrated a potent ability to attenuate ROS production in polymorphonuclear leucocytes and monocytes researchgate.netnih.govoup.comresearchgate.net. The IC50 values for this inhibition were comparable to those of aspirin (B1665792), a well-known anti-inflammatory agent researchgate.netnih.govoup.comresearchgate.net. Additionally, this compound itself exhibited antioxidant activity with an IC50 value of 135.8 µM scispace.comresearchgate.net, contributing to its anti-inflammatory profile by reducing oxidative stress.
Myeloperoxidase (MPO) is an enzyme released by immune cells, particularly neutrophils, during inflammation, contributing to tissue damage nih.govnih.gov. This compound strongly inhibited the myeloperoxidase activity of human phagocytes researchgate.netnih.govoup.comresearchgate.net. Furthermore, this compound exhibited strong chemotactic activity, with an IC50 value of 6.96 µM. This value was lower than that of ibuprofen (B1674241) (7.37 µM), indicating its potential to modulate the migration of immune cells to sites of inflammation researchgate.netnih.govoup.comresearchgate.net.
Table 2: Anti-inflammatory Modulatory Effects of this compound
| Activity | IC50 Value (µM) | Comparison to Controls | Reference |
| Inhibition of ROS production in PMNs and monocytes | Comparable | Comparable to aspirin | researchgate.netnih.govoup.comresearchgate.net |
| Antioxidant activity | 135.8 | - | scispace.comresearchgate.net |
| Chemotactic activity | 6.96 | Lower than ibuprofen (7.37 µM) | researchgate.netnih.govoup.comresearchgate.net |
| Myeloperoxidase (MPO) activity inhibition | Not specified | Strongly inhibited MPO activity; related compound Artocarpin (B207796) IC50 23.3 µM vs Indomethacin 69 µM | researchgate.netnih.govoup.comresearchgate.net |
Antioxidant Properties and Radical Scavenging Activities
This compound, an isoprenoid-substituted flavonoid, has demonstrated notable antioxidant and radical scavenging capabilities. nih.govscribd.com Its antioxidant activity is attributed, in part, to the presence of multiple hydroxyl groups, particularly a resorcinol moiety, which enhance its ability to neutralize free radicals. scribd.com
Research indicates that this compound is effective in scavenging hydrogen peroxide (H2O2), a reactive oxygen species (ROS). nih.gov Studies have shown that compounds with a higher number of hydroxyl groups, such as this compound, tend to be more specific in their H2O2 scavenging capacity. nih.gov
Furthermore, this compound has been evaluated for its ability to scavenge 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals and inhibit reactive oxygen species (ROS) production. In a study assessing its antioxidant activity, this compound exhibited an IC50 value of 135.8 µM in a general antioxidant assay, though it was less potent than the positive control, quercetin (B1663063) (IC50 10.3 µM). scribd.com However, when tested for its inhibitory effect on ROS production in whole blood cells, this compound proved to be highly potent, with an IC50 value of 1.67 µg/mL (equivalent to 6.57 µM). This demonstrated greater potency than aspirin, which had an IC50 of 2.50 µg/mL (13.88 µM) in the same assay. thegoodscentscompany.com this compound was identified as the most potent among the tested flavonoids in inhibiting ROS production and also inhibited superoxide (B77818) anion formation stimulated by neutrophils. thegoodscentscompany.com Another study reported an IC50 value of 99.3 ppm for this compound's DPPH scavenging activity. uni.lu
Table 1: Antioxidant and Radical Scavenging Activities of this compound
| Assay / Activity | IC50 Value (this compound) | Positive Control (IC50 Value) | Reference |
| General Antioxidant Activity | 135.8 µM | Quercetin (10.3 µM) | scribd.com |
| ROS Production Inhibition (Whole Blood Cells) | 1.67 µg/mL (6.57 µM) | Aspirin (2.50 µg/mL; 13.88 µM) | thegoodscentscompany.com |
| DPPH Radical Scavenging | 99.3 ppm | Not specified | uni.lu |
| Hydrogen Peroxide (H2O2) Scavenging | Specific activity noted | Not specified | nih.gov |
| Superoxide Anion Formation Inhibition | Activity noted | Not specified | thegoodscentscompany.com |
Potential Antiviral Activities: Insights from In Silico Computational Approaches (e.g., Dengue Virus NS2B/NS3 Protease Inhibition)
This compound has been explored for its potential antiviral activities, particularly through in silico computational approaches targeting the Dengue virus (DENV). The Dengue virus NS2B/NS3 serine protease is a crucial enzyme for viral replication, making it a key target for the development of antiviral therapeutics. nih.govresearchgate.netepa.gov
Computational studies have investigated this compound, alongside other compounds isolated from Artocarpus heterophyllus, for their potential to inhibit the DENV DEN2 NS2B/NS3 protease. nih.govresearchgate.net The methodologies employed in these in silico investigations include molecular docking, pharmacophore modeling, density functional theory (DFT), and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) drug-likeness analyses. nih.govresearchgate.net These computational techniques aim to predict the binding orientation and affinity of compounds to the active site of the NS2B/NS3 protease, thereby indicating their potential to inhibit its enzymatic activity. nih.gov While this compound was part of these comprehensive in silico screenings, specific quantitative binding affinity values for this compound itself against the DENV NS2B/NS3 protease were not detailed in the available literature snippets, though the studies confirm its inclusion in the investigation of potential inhibitors from Artocarpus species. nih.govresearchgate.net
Mechanistic Elucidation of Artocarpanone S Biological Actions
Cellular and Molecular Pathways in Antineoplastic Activity (e.g., Apoptosis Induction)
Artocarpanone has demonstrated antineoplastic potential through its ability to induce apoptosis in cancer cells. Studies indicate that this compound can contribute to the induction of apoptosis and inhibit the invasion of cancer cells semanticscholar.org. Furthermore, this compound has been shown to significantly enhance the cytotoxic effect of cisplatin (B142131) against human non-small cell lung cancer (H460) and breast cancer (MCF-7) cell lines, suggesting a synergistic anticancer activity koreamed.org. While detailed specific molecular pathways for this compound's apoptosis induction, such as direct modulation of specific caspases or BAX/Bcl2 ratios, are less extensively detailed in the provided literature, its role in promoting programmed cell death is evident semanticscholar.orgsunedu.gob.pe.
Molecular Mechanisms of Antibacterial Action: Cell Membrane Integrity and Intracellular Leakage
This compound exhibits variable antibacterial activity against different bacterial strains. It has shown strong antibacterial activity against Escherichia coli with a minimum inhibitory concentration (MIC) of 7.8 µg/mL. However, its activity against Pseudomonas aeruginosa and Methicillin-resistant Staphylococcus aureus (MRSA) is weaker, with MIC values of 500 µg/mL and 125 µg/mL, respectively nih.gov.
The primary molecular mechanism underlying this compound's antibacterial action involves the disruption of bacterial cell membrane integrity nih.govresearchgate.net. This disruption leads to increased cell membrane permeability, as evidenced by an elevated uptake of crystal violet, indicating bacteriolytic activity nih.gov. Furthermore, this compound induces the leakage of intracellular components, such as UV-absorbing material at 260 nm, from bacterial cells like MRSA, signifying damage to the cell membrane nih.gov. This mechanism is crucial for its antibacterial effects and its ability to enhance the activity of certain antibiotics, such as norfloxacin (B1679917), by altering the bacterial cell membrane nih.govresearchgate.net.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound
| Bacterial Strain | MIC (µg/mL) |
| Escherichia coli | 7.8 |
| Pseudomonas aeruginosa | 500 |
| MRSA | 125 |
Biochemical Pathways of Anti-Melanogenesis: Kinetic Analysis of Enzyme Inhibition
This compound demonstrates significant anti-melanogenesis activity by inhibiting the key enzyme in melanin (B1238610) biosynthesis, tyrosinase researchgate.netresearchgate.netjst.go.jp. Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in melanin synthesis: the hydroxylation of tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone (B1195961) jst.go.jpnih.gov.
This compound effectively inhibits both mushroom tyrosinase enzyme activity and melanin production in B16 melanoma cells. The half-maximal inhibitory concentration (IC50) for mushroom tyrosinase activity is reported as 80.8 µM, while for melanin production in B16 melanoma cells, the IC50 is 89.1 µM researchgate.net. These findings suggest this compound as a potential candidate for treating hyperpigmentation researchgate.netjst.go.jp. While this compound's inhibitory effects on tyrosinase are established, detailed kinetic analyses, such as the determination of inhibition type (e.g., competitive, non-competitive) or specific kinetic parameters (e.g., Ki), were not explicitly detailed for this compound in the provided literature.
Table 2: Inhibitory Concentrations (IC50) of this compound on Melanogenesis
| Target | IC50 (µM) |
| Mushroom Tyrosinase Activity | 80.8 |
| Melanin Production in B16 Melanoma Cells | 89.1 |
Immunomodulatory Mechanisms Underlying Anti-inflammatory Responses
This compound exhibits potent immunomodulatory and anti-inflammatory properties by modulating various cellular processes of human phagocytes. It strongly inhibits all steps of phagocytosis researchgate.net. This compound is highly effective in inhibiting reactive oxygen species (ROS) production in both polymorphonuclear leukocytes and monocytes, with IC50 values comparable to that of aspirin (B1665792) researchgate.net.
Furthermore, this compound demonstrates strong chemotactic activity, with an IC50 value of 6.96 µM, which is lower than that of ibuprofen (B1674241) (7.37 µM) researchgate.net. In stimulated rat neutrophils, this compound significantly inhibits the release of lysozyme (B549824) and the formation of superoxide (B77818) anion researchgate.net. In macrophages (RAW 264.7 cells), this compound exerts a significant inhibitory effect on nitric oxide (NO) production and suppresses the protein expression of inducible nitric oxide synthase (iNOS) when activated by lipopolysaccharide (LPS) researchgate.net. These actions collectively highlight this compound's potential as a potent anti-inflammatory agent by regulating key immune responses researchgate.net.
Table 3: Immunomodulatory Effects and IC50 Values of this compound
| Biological Activity | IC50 (µM) | Comparative Agent (IC50) |
| ROS Production (PMNs & Monocytes) | Comparable to Aspirin | Aspirin |
| Chemotaxis | 6.96 | Ibuprofen (7.37 µM) |
Computational Chemistry and Molecular Docking for Target Interaction Prediction
Computational chemistry, particularly molecular docking, is a valuable tool for predicting the binding orientation and affinities of chemical compounds to biological targets, thereby providing insights into their potential mechanisms of action jppres.comrepo4.eunih.govplos.org. Molecular docking simulations aim to identify the most favorable 3D binding conformations between a ligand and its target protein nih.gov.
For this compound, molecular docking studies have been applied to investigate its interactions with specific targets, particularly in the context of its effects on Pseudomonas aeruginosa virulence. These in silico investigations aim to predict the structural basis of its activity, such as quorum sensing inhibition researchgate.net. While the application of molecular docking for this compound has been reported, specific detailed binding affinities (e.g., binding energy scores) or precise target interaction residues for this compound in the context of P. aeruginosa virulence were not explicitly quantified in the provided search results. However, the use of such computational methods underscores the ongoing efforts to understand this compound's mechanistic interactions at a molecular level researchgate.net. This compound has also been included in in silico investigations for potential inhibition of Dengue virus enzymes jppres.com.
Structure Activity Relationships Sar and Rational Design of Artocarpanone Analogs
Identification of Key Structural Features Conferring Biological Activity
Structure-activity relationship (SAR) studies have pinpointed several molecular components of artocarpanone that are critical for its biological efficacy. These include the arrangement of substituents on its aromatic rings and the stereochemistry of its core structure.
4-Substituted Resorcinol (B1680541) Moiety
A recurring and vital feature for the potent bioactivity of this compound and related flavonoids is the 4-substituted resorcinol moiety in the B-ring. researchgate.netgrafiati.com This structural element, characterized by hydroxyl groups at the C-2' and C-4' positions, is a significant contributor to the compound's potent tyrosinase inhibitory activity. researchgate.netresearchgate.net Research has consistently shown that this specific hydroxylation pattern is a key requirement for inhibiting melanin (B1238610) biosynthesis. researchgate.netresearchgate.net The presence of this moiety allows for effective interaction with the active site of the tyrosinase enzyme. nih.gov Studies on other flavonoids and phenolic compounds corroborate that the 2,4-dihydroxy substitution pattern on a phenyl ring is a primary determinant of strong tyrosinase inhibition. nih.gov For instance, this compound demonstrated a potent tyrosinase inhibitory effect with an IC₅₀ value of 2.0 ± 0.1 μM, significantly stronger than the common inhibitor kojic acid (IC₅₀ 44.6 ± 0.4 μM). jst.go.jpmdpi.com
C-2/C-3 Saturation
The saturation of the C-2 and C-3 bond in the C-ring of the flavanone (B1672756) skeleton is another crucial determinant of this compound's biological profile. This feature distinguishes flavanones like this compound from flavones, which possess a double bond at this position. SAR analyses indicate that the saturated C-2/C-3 bond in this compound might contribute to its inhibitory activity against reactive oxygen species (ROS) production and the chemotaxis of phagocytes, key processes in inflammation. researchgate.netresearchgate.net The lack of a C-2/C-3 double bond has also been linked to its antibacterial activity profile, particularly enhancing its effect against Gram-negative bacteria like E. coli, while potentially decreasing activity against some Gram-positive bacteria. tandfonline.com
Prenyl and Hydroxyl Groups
The presence and position of prenyl and hydroxyl groups on the flavonoid scaffold significantly modulate biological activity. cabidigitallibrary.org While this compound itself is not prenylated, the study of related prenylated flavonoids from Artocarpus species provides critical SAR insights. The introduction of a prenyl group can enhance activities like melanin inhibition in B16 melanoma cells. researchgate.net
| Structural Feature | Associated Biological Activity | Key Findings | References |
|---|---|---|---|
| 4-Substituted Resorcinol Moiety (in B-ring) | Tyrosinase Inhibition | Recognized as a crucial substructure for potent inhibition of tyrosinase, significantly stronger than non-resorcinol analogs. | researchgate.netresearchgate.netnih.govnih.gov |
| Saturation of C-2/C-3 Bond (in C-ring) | Anti-inflammatory, Antibacterial | Contributes to the inhibition of ROS production and phagocyte chemotaxis. Increases activity against certain Gram-negative bacteria. | tandfonline.comresearchgate.netresearchgate.net |
| Hydroxyl Groups | Tyrosinase Inhibition, Antioxidant | The 2',4'-dihydroxy pattern is essential for tyrosinase inhibition. The number and position of -OH groups influence antioxidant capacity. | univpancasila.ac.idresearchgate.netresearchgate.net |
| Methoxy Group (at C-7) | Tyrosinase Inhibition | This group contributes to the strong inhibitory activity against the tyrosinase enzyme. | nih.gov |
Strategies for Structural Modification and Synthesis of this compound Derivatives
The rational design of more effective this compound analogs hinges on synthetic strategies that allow for precise structural modifications based on SAR data. The goal is to enhance desired activities, improve pharmacokinetic properties, and reduce potential off-target effects. General synthetic strategies applicable to flavonoids like this compound involve several approaches. scienceopen.com
One primary strategy is the modification of substituent groups on the aromatic A and B rings. This includes:
Alkylation and Acylation: Introducing alkyl or acyl groups to the hydroxyl functions can modulate the compound's lipophilicity, which affects cell membrane permeability and bioavailability. Synthesis of ester and ether derivatives at the hydroxyl groups is a common approach. nih.gov
Varying Hydroxylation Patterns: Synthesizing analogs with different numbers and positions of hydroxyl groups can fine-tune activity. For example, while the 2',4'-dihydroxy pattern is key for tyrosinase inhibition, other patterns could be explored for different targets.
Prenylation: Given that prenylation often enhances the biological activity of flavonoids, the regioselective introduction of prenyl or geranyl side chains to the this compound scaffold is a promising strategy for creating novel derivatives with potentially improved anti-inflammatory or anticancer properties. nih.govmdpi.com
Another key strategy involves the modification of the core flavonoid structure . This can be achieved through reactions targeting the heterocyclic C-ring, such as creating chalcone (B49325) derivatives, which are biosynthetic precursors to flavonoids and often exhibit potent biological activities themselves. scienceopen.com Synthetic routes often start with simpler phenolic precursors, like substituted benzaldehydes and acetophenones, to construct the desired flavonoid skeleton through established condensation and cyclization reactions. medcraveonline.com
The development of a drug discovery platform that combines comprehensive synthesis methods for natural product derivatives with direct biological evaluation represents a powerful approach. labmanager.com Such platforms can generate large libraries of analogs by systematically combining different core structures and substituent "accessories," enabling rapid identification of leads with enhanced activity. labmanager.com
In Silico Approaches for Structure Optimization and Predictive Activity Modeling
Computational, or in silico, methods are indispensable tools in modern drug discovery, allowing for the efficient design and screening of new chemical entities before their costly and time-consuming synthesis. nih.gov These approaches are increasingly applied to natural products like this compound to predict their biological activities and guide the rational design of improved analogs. jppres.com
Molecular Docking and Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or enzyme. rasayanjournal.co.in For this compound and its analogs, docking studies can elucidate how they interact with the active sites of target enzymes. For instance, an in silico investigation of this compound as a potential inhibitor of the Dengue virus NS2B/NS3 serine protease used molecular docking to predict its binding orientation. jppres.com Such studies can reveal key interactions, like hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the target's active site, explaining the basis of the inhibitory activity. nih.govmdpi.com Docking simulations have also been used to show that the 4-substituted resorcinol moiety of tyrosinase inhibitors acts as a hydrogen bond donor, confirming its importance. nih.gov
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical relationships that link the chemical structure of a series of compounds to their biological activity. sci-hub.se By analyzing a set of known active and inactive molecules, QSAR models can identify the physicochemical properties (descriptors) that are most important for activity. These models can then be used to predict the activity of newly designed, unsynthesized compounds. nih.gov For tyrosinase inhibitors, QSAR models have been developed using machine learning methods to predict the inhibitory potential of new compounds, accelerating the design process. sci-hub.se
Pharmacophore Modeling and Virtual Screening
A pharmacophore model is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. science.gov Once a pharmacophore model is developed based on known active compounds like this compound, it can be used to rapidly screen large virtual libraries of compounds to identify those that match the model and are therefore likely to be active. jppres.comscience.gov This virtual screening approach significantly narrows down the number of candidates for synthesis and biological testing. fortuneonline.org
ADMET Prediction
In silico tools are also widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.gov Predicting these properties early in the design process helps to eliminate compounds that are likely to fail later in development due to poor pharmacokinetics or toxicity. rasayanjournal.co.infortuneonline.org For example, in silico analysis of this compound and related flavonoids from Artocarpus heterophyllus confirmed their drug-like properties according to Lipinski's rule of five. jppres.com
| Compound | IC₅₀ (μM) | Reference |
|---|---|---|
| This compound | 2.0 ± 0.1 | jst.go.jpmdpi.com |
| Steppogenin | 7.5 ± 0.5 | jst.go.jpmdpi.com |
| Liquiritigenin | 22.0 ± 2.5 | jst.go.jpmdpi.com |
| Dihydromorin | >50 | jst.go.jp |
| Kojic Acid (Positive Control) | 44.6 ± 0.4 | jst.go.jpmdpi.com |
Advanced Analytical and Bioassay Techniques in Artocarpanone Research
Chromatographic Separations for Compound Isolation and Purity Assessment (e.g., HPLC, LC-MS/MS)
Chromatographic techniques are fundamental in the study of natural products like Artocarpanone, enabling its separation from complex plant extracts and the assessment of its purity. High-Performance Liquid Chromatography (HPLC) is a key method for both qualitative and quantitative analysis.
A reversed-phase HPLC system has been successfully developed for the simultaneous quantitative determination of this compound along with other flavonoids in Artocarpus heterophyllus heartwood extracts. koreascience.krresearchgate.net Optimal separation is often achieved using a C18 column with a gradient elution system composed of methanol (B129727) and water. koreascience.krresearchgate.net The UV detection wavelength is typically set at 285 nm, where this compound exhibits strong absorbance. koreascience.krresearchgate.net This method has been validated for specificity, linearity, sensitivity, accuracy, and precision, with relative standard deviation (RSD) values for repeatability and reproducibility being less than 2%. koreascience.kr
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) provides a higher level of sensitivity and specificity, making it an invaluable tool for the comprehensive profiling of bioactive compounds in plant extracts. nih.govresearchgate.net In LC-MS/MS analysis of Artocarpus heterophyllus leaves, a gradient elution with solvents like acetonitrile (B52724) and water, both containing 0.1% formic acid, is employed. nih.gov This technique allows for the identification of this compound and other metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns. nih.govresearchgate.net
Table 1: HPLC Parameters for this compound Analysis
| Parameter | Conditions |
|---|---|
| Column | TSK-gel ODS-80Tm (5 µm, 4.6 × 150 mm) researchgate.net |
| Mobile Phase | Gradient elution with Methanol and Water koreascience.krresearchgate.net |
| Flow Rate | 1 mL/min koreascience.krresearchgate.net |
| Detection | UV at 285 nm koreascience.krresearchgate.net |
| Temperature | 25 °C researchgate.net |
Spectroscopic Characterization Methods for Structural Confirmation (e.g., NMR, IR, UV, CD)
Once isolated, the definitive structure of this compound is elucidated using a combination of spectroscopic methods. Each technique provides unique information about the molecule's architecture.
Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for determining the carbon-hydrogen framework. ¹H-NMR spectra of this compound show characteristic signals for its protons. For instance, the proton at the C-2 position typically appears as a doublet of doublets around δ 5.72 ppm, while the protons at C-3 show distinct axial and equatorial signals. rjpbcs.com A sharp singlet corresponding to the hydroxyl group at C-5 is observed at a downfield chemical shift of approximately δ 12.15 ppm. rjpbcs.com
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound displays a broad absorption band around 3425 cm⁻¹, indicative of a hydroxyl (-OH) group. rjpbcs.com A strong absorption at 1637 cm⁻¹ corresponds to the carbonyl (C=O) group of the γ-pyrone ring, and bands in the region of 1517 cm⁻¹ are characteristic of aromatic C=C stretching vibrations. rjpbcs.com
Ultraviolet-Visible (UV) spectroscopy provides information about the electronic transitions within the molecule and is characteristic of the flavanone (B1672756) chromophore. In methanol, this compound exhibits maximum absorption (λmax) at approximately 287 nm and 335 nm. rjpbcs.com
Circular Dichroism (CD) spectroscopy is a powerful technique for determining the absolute stereochemistry of chiral molecules like this compound. While specific CD data for this compound is not extensively detailed in the provided context, this technique is generally applied to flavonoids to establish the configuration at chiral centers by observing the Cotton effects.
Table 2: Spectroscopic Data for this compound
| Technique | Observed Data |
|---|---|
| UV (in MeOH) | λmax at 287 nm and 335 nm rjpbcs.com |
| IR (KBr) | 3425 cm⁻¹ (O-H), 1637 cm⁻¹ (C=O), 1517 cm⁻¹ (aromatic C=C) rjpbcs.com |
| ¹H-NMR (in acetone-d₆) | δ 12.15 (1H, s, 5-OH), 7.30 (1H, d, H-6'), 6.04 (1H, d, H-6), 5.72 (1H, dd, H-2) rjpbcs.com |
In Vitro Bioassay Methodologies for Activity Screening and Quantification (e.g., MTT Assay, Checkerboard Assay, Time-Kill Assay, DPPH Assay)
A variety of in vitro bioassays are employed to screen and quantify the biological activities of this compound, providing insights into its therapeutic potential.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and cytotoxic effects. This compound has been shown to exhibit cytotoxic effects against H460 and MCF-7 cancer cell lines, with IC₅₀ values of 16.88 µg/mL and 23.34 µg/mL, respectively. researchgate.net This assay is crucial for evaluating the anticancer potential of the compound. researchgate.net
The Checkerboard Assay is utilized to investigate the synergistic effects of this compound when combined with conventional antibiotics. nih.govnih.gov The interaction is quantified by the Fractional Inhibitory Concentration Index (FICI). A synergistic effect was observed when this compound was combined with norfloxacin (B1679917) against methicillin-resistant Staphylococcus aureus (MRSA), with an FICI of 0.28. nih.govnih.gov This indicates that this compound can significantly enhance the efficacy of norfloxacin. nih.govnih.gov
The Time-Kill Assay confirms the dynamic interaction between an antimicrobial agent and a microbe over time. This assay was used to corroborate the synergistic effect of this compound and norfloxacin against MRSA. nih.gov The combination of this compound (31.2 µg/mL) and norfloxacin (3.9 µg/mL) completely inhibited bacterial growth within 12 hours, a rate significantly faster than either compound alone at higher concentrations. nih.gov
The DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay is a common method for evaluating the antioxidant activity of a compound. This compound has demonstrated strong antioxidant activity, with an IC₅₀ value of 29.88 µg/mL in scavenging the DPPH radical. rjpbcs.com This activity is attributed to its ability to donate a hydrogen atom or an electron to the stable radical.
Table 3: In Vitro Bioactivity of this compound
| Assay | Target/Organism | Key Findings |
|---|---|---|
| MTT Assay | H460 and MCF-7 cell lines | IC₅₀ values of 16.88 µg/mL and 23.34 µg/mL, respectively researchgate.net |
| Checkerboard Assay | MRSA | Synergistic effect with norfloxacin (FICI = 0.28) nih.govnih.gov |
| Time-Kill Assay | MRSA | Complete growth inhibition within 12 hours in combination with norfloxacin nih.gov |
| DPPH Assay | DPPH radical | Strong antioxidant activity (IC₅₀ = 29.88 µg/mL) rjpbcs.com |
Future Research Trajectories and Translational Potential of Artocarpanone
Artocarpanone as a Lead Compound for Pharmaceutical Development
This compound exhibits a range of bioactivities that highlight its potential as a lead compound in drug discovery. A lead compound is a chemical entity demonstrating pharmacological or biological activity that serves as a starting point for structural modifications to enhance its potency, selectivity, and pharmacokinetic properties. wikipedia.orgtaylorandfrancis.comscholarsresearchlibrary.com
Research indicates that this compound possesses notable antibacterial, immunomodulatory, and cancer prevention properties. researchgate.net In the context of anticancer research, this compound has demonstrated cytotoxic effects against human cancer cell lines, including H460 (non-small cell lung cancer) and MCF-7 (breast cancer). In vitro studies have reported IC50 values of 16.88 µg/mL and 23.34 µg/mL for H460 and MCF-7 cells, respectively. researchgate.net Furthermore, this compound has shown a synergistic effect when combined with conventional anticancer drugs like cisplatin (B142131), particularly against MCF-7 cell lines, with combination index (CI) values of 0.09 and 0.13. researchgate.net This synergistic interaction suggests its potential to enhance the efficacy of existing chemotherapies and potentially overcome drug resistance.
Beyond its anticancer potential, this compound has also exhibited antibacterial activity. While it shows weak activity against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa (MIC values of 125 µg/mL and 500 µg/mL, respectively), it demonstrates strong activity against Escherichia coli (MIC of 7.8 µg/mL). nih.gov Importantly, this compound has been found to act synergistically with the antibiotic norfloxacin (B1679917) against MRSA, reducing the required dose of norfloxacin by 32-fold and achieving a fractional inhibitory concentration index (FICI) of 0.28. nih.govpsu.ac.th This synergistic effect is partly attributed to this compound's ability to alter the cell membrane permeability of MRSA, leading to the leakage of intracellular components. nih.gov This mechanism of action is crucial in addressing the growing challenge of antibiotic resistance.
Moreover, this compound has been identified as a potent inhibitor of tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. jst.go.jpresearchgate.netmdpi.com This activity suggests its utility in managing hyperpigmentation disorders. Its inhibitory effect on mushroom tyrosinase activity and melanin production in B16 melanoma cells further supports this potential. jst.go.jpresearchgate.net The compound has also shown strong activity against Staphylococcus epidermidis, Staphylococcus aureus, MRSA, and Cutibacterium acnes, indicating its broad-spectrum antimicrobial potential. mdpi.com
The diverse pharmacological activities of this compound, including its anticancer, antibacterial, and tyrosinase inhibitory properties, underscore its promise as a lead compound for the development of novel therapeutic agents across various disease areas.
Advancements in Preclinical Models for Comprehensive Efficacy and Mechanism Studies
Preclinical research on this compound has primarily utilized in vitro models to elucidate its efficacy and mechanisms of action. These studies provide foundational data for its potential therapeutic applications.
Detailed Research Findings from Preclinical Models:
Anticancer Activity:
Cell Lines: this compound has demonstrated cytotoxic effects against human non-small cell lung cancer (H460) and breast cancer (MCF-7) cell lines. researchgate.net
IC50 Values: The half-maximal inhibitory concentration (IC50) values were determined to be 16.88 µg/mL for H460 cells and 23.34 µg/mL for MCF-7 cells. researchgate.net
Synergistic Effects: When combined with cisplatin, this compound exhibited a synergistic cytotoxic effect on MCF-7 cells, indicated by combination index (CI) values of 0.09 and 0.13. researchgate.net This suggests that this compound could be a valuable adjunct in combination chemotherapy regimens.
Antibacterial Activity:
Minimum Inhibitory Concentrations (MICs): this compound showed an MIC of 7.8 µg/mL against Escherichia coli. Its activity was weaker against MRSA (MIC 125 µg/mL) and Pseudomonas aeruginosa (MIC 500 µg/mL). nih.gov
Synergy with Antibiotics: A significant advancement in antibacterial research is the observed synergistic effect of this compound with norfloxacin against MRSA. A combination of this compound (31.2 µg/mL) and norfloxacin (3.9 µg/mL) resulted in a synergistic effect with an FICI of 0.28. nih.govpsu.ac.th
Mechanism of Synergy: The synergistic antibacterial activity with norfloxacin is linked to this compound's ability to increase the permeability of the bacterial cell membrane, leading to the leakage of intracellular components. nih.gov This mechanism helps overcome bacterial resistance by enhancing the uptake or action of the co-administered antibiotic.
Anti-melanogenesis Activity:
Tyrosinase Inhibition: this compound has demonstrated potent inhibitory effects on mushroom tyrosinase activity, with an IC50 value of 38.78 µg/mL. jst.go.jpresearchgate.netmdpi.com
Melanin Production Inhibition: It also inhibits melanin production in B16 melanoma cells. jst.go.jpresearchgate.net
Cell Viability: Importantly, this compound did not exhibit toxicity to B16-F1 melanoma cells at concentrations up to 50 µg/mL, with cell viability remaining above 80%. mdpi.com This suggests a favorable selective toxicity profile for cosmetic applications.
Anti-inflammatory Activity: Flavonoids, including this compound, derived from Artocarpus heterophyllus have been reported to exhibit significant anti-inflammatory activity in various in vitro methods. researchgate.net
Emerging Applications in Cosmeceuticals and Functional Materials
This compound's diverse biological activities extend its potential beyond pharmaceuticals into the burgeoning fields of cosmeceuticals and functional materials.
Current Challenges and Future Opportunities in this compound Research
Despite the promising preclinical findings, the journey of this compound from a natural product isolate to a widely adopted therapeutic or cosmeceutical agent faces several challenges, which in turn present significant opportunities for future research.
Future OpportunitiesThe challenges outlined above simultaneously pave the way for numerous future research opportunities.
Mechanism Elucidation: Deeper investigations into the molecular targets and signaling pathways modulated by this compound will provide a more complete understanding of its therapeutic potential, aiding in rational drug design and optimization.
Advanced Preclinical and Clinical Studies: Rigorous in vivo studies are essential to confirm the efficacy and safety profiles observed in vitro. This includes evaluating its therapeutic effects in animal models for cancer, infectious diseases, and hyperpigmentation. Successful preclinical outcomes would then open doors for human clinical trials, which are crucial for its translation into approved pharmaceutical drugs or cosmeceutical ingredients. mdpi.comutm.mx
Formulation and Delivery Systems: Addressing issues like bioavailability and solubility can be achieved through the development of novel drug delivery systems, such as nanoparticles, liposomes, or other encapsulation technologies, to enhance its therapeutic index and targeted delivery. nih.gov
Structural Modification and Analog Development: The chemical structure of this compound serves as a blueprint for medicinal chemists to synthesize derivatives or analogs with improved potency, selectivity, and pharmacokinetic properties, potentially leading to more effective and safer compounds. wikipedia.orgtaylorandfrancis.com
Combination Therapies: The demonstrated synergistic effects with conventional drugs like cisplatin and norfloxacin present a significant opportunity for developing combination therapies, particularly for combating drug resistance in cancer and bacterial infections. researchgate.netnih.gov
Broadening Applications: Further exploration of its potential in other therapeutic areas, such as anti-inflammatory or antioxidant applications, could expand its market reach. Its properties also lend themselves to further development in functional materials, perhaps as a natural preservative or active component in bio-based materials. researchgate.netoup.comresearchgate.net
Sustainable Sourcing and Production: Research into sustainable extraction methods from Artocarpus heterophyllus or alternative synthetic pathways could ensure a reliable and environmentally friendly supply.
The future of this compound research lies in a multidisciplinary approach, integrating advanced analytical techniques, robust preclinical and clinical investigations, and innovative formulation strategies to fully harness its therapeutic and commercial potential. researchgate.netutm.mxnih.gov
Q & A
Basic Research Questions
Q. What are the established methodologies for isolating and purifying Artocarpanone from Artocarpus heterophyllus?
- Methodological Answer : this compound is typically isolated via solvent extraction (e.g., ethyl acetate or methanol) followed by chromatographic techniques such as column chromatography (CC) or preparative thin-layer chromatography (TLC). For example, studies used ethyl acetate fractions of Artocarpus champeden stems, fractionated using silica gel CC with hexane-ethyl acetate gradients, yielding flavanone derivatives including this compound . UV-Vis and ¹H-NMR spectroscopy are critical for structural confirmation .
- Key Data :
| Source Material | Solvent Used | Purification Method | Yield (%) | Reference |
|---|---|---|---|---|
| A. champeden stem | Ethyl acetate | Silica gel CC | 0.12–0.35 |
Q. What in vitro assays confirm this compound’s antimicrobial activity, and what are the limitations?
- Methodological Answer : Standard assays include broth microdilution for minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) determination. This compound showed MIC/MBC values of 3.9/7.8 µg/mL against E. coli but weak activity against MRSA (MIC >125 µg/mL) . Limitations include species-specific efficacy and potential interference from co-extracted compounds (e.g., flavonoids). Membrane permeability assays (e.g., propidium iodide uptake) further elucidate mechanisms .
- Key Data :
| Pathogen | MIC (µg/mL) | MBC (µg/mL) | Mechanism Insight | Reference |
|---|---|---|---|---|
| E. coli | 3.9 | 7.8 | Disrupts membrane permeability | |
| MRSA | >125 | >125 | Insufficient membrane interaction |
Advanced Research Questions
Q. How can researchers reconcile contradictory data on this compound’s bioactivity across studies?
- Methodological Answer : Contradictions (e.g., strong anti-inflammatory vs. weak antimicrobial effects) may arise from assay conditions, pathogen strains, or compound purity. For example, this compound’s IC₅₀ for chemotaxis inhibition (6.96 µM) contrasts with its MIC variability . Researchers should:
Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).
Use orthogonal assays (e.g., flow cytometry for phagocytosis vs. luminol-based ROS detection).
Report purity levels (HPLC ≥95%) to exclude confounding factors .
Q. What experimental designs are optimal for studying this compound’s structure-activity relationships (SAR)?
- Methodological Answer : SAR studies require:
- Synthetic modification : Introducing functional groups (e.g., hydroxylation, prenylation) to probe activity.
- In silico modeling : Molecular docking to predict interactions with targets like tyrosinase (melanin biosynthesis) or phagocytosis pathways .
- Comparative assays : Test analogs against control compounds (e.g., ibuprofen for anti-inflammatory activity). For instance, this compound’s prenyl group enhances phagocytosis inhibition (IC₅₀ = 6.96 µM vs. aspirin’s 7.37 µM) .
- Key Data :
| Compound | Target | IC₅₀ (µM) | Structural Feature Linked to Activity | Reference |
|---|---|---|---|---|
| This compound | Polymorphonuclear ROS | 23.3 | Prenyl group at C-3 | |
| Artocarpin | MPO release | 23.3 | Hydroxylation at C-5 |
Q. How can researchers address gaps in understanding this compound’s dual pro-oxidant and antioxidant effects?
- Methodological Answer : Dual effects may depend on concentration or cell type. For example, this compound’s DPPH radical scavenging (IC₅₀ = 99.3 ppm) contrasts with its pro-oxidant behavior in phagocyte ROS assays . Strategies include:
- Dose-response curves : Test a wide concentration range (e.g., 1–100 µM).
- Cell-specific models : Compare epithelial cells vs. immune cells (e.g., polymorphonuclear leukocytes).
- Mechanistic probes : Use N-acetylcysteine (NAC) to test redox-dependent pathways .
Data Contradiction Analysis
Q. Why does this compound exhibit strong anti-inflammatory activity but weak antimicrobial effects against Gram-positive bacteria?
- Analysis : The disparity arises from target specificity. Anti-inflammatory effects involve phagocytosis inhibition (e.g., MPO release IC₅₀ = 23.3 µM) , while antimicrobial activity requires membrane disruption, which is less effective in Gram-positive bacteria due to thicker peptidoglycan layers .
- Recommendation : Combine this compound with antibiotics (e.g., β-lactams) to enhance membrane permeability, as shown in synergy studies .
Methodological Best Practices
Q. What statistical approaches are suitable for analyzing this compound’s dose-dependent effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
